molecular formula C10H7NO3S B8815912 5-[(4-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

5-[(4-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No. B8815912
M. Wt: 221.23 g/mol
InChI Key: ARHIHDVVUHVQCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07973062B2

Procedure details

A mixture of p-hydroxybenzaldehyde (vi; 0.5 mmol), 2,4-thiazolidinedione, (0.6 mmol), and catalytic amounts of piperidine and AcOH was refluxed in toluene (5 mL) for 24 h. The precipitated product was filtered, washed with toluene (3×10 mL), and dried in vacuo at 60° C. overnight, yielding 5-(4-hydroxybenzylidene)-thiazolidine-2,4-dione (vii) in a 85% yield.
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0.6 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[S:10]1[CH2:14][C:13](=[O:15])[NH:12][C:11]1=[O:16].N1CCCCC1.CC(O)=O>C1(C)C=CC=CC=1>[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[C:14]2[S:10][C:11](=[O:16])[NH:12][C:13]2=[O:15])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.5 mmol
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
0.6 mmol
Type
reactant
Smiles
S1C(NC(C1)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)O
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated product was filtered
WASH
Type
WASH
Details
washed with toluene (3×10 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 60° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C2C(NC(S2)=O)=O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.